molecular formula C17H19N5O3S3 B3957666 Ethyl 2-[[4-methyl-5-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

Ethyl 2-[[4-methyl-5-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No.: B3957666
M. Wt: 437.6 g/mol
InChI Key: RGDIBFBJXPOJOY-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-methyl-5-[(12-oxo-7-thia-9,11-diazatricyclo[64002,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetate is a complex organic compound featuring a unique structure that includes a triazole ring, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[4-methyl-5-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole and thiazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves esterification to introduce the ethyl acetate group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[4-methyl-5-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Ethyl 2-[[4-methyl-5-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[[4-methyl-5-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved can vary depending on the specific application, but often include key signaling cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[[4-methyl-5-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 2-[[4-methyl-5-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S3/c1-3-25-12(23)8-27-17-21-20-11(22(17)2)7-26-16-18-14(24)13-9-5-4-6-10(9)28-15(13)19-16/h3-8H2,1-2H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDIBFBJXPOJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[[4-methyl-5-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[[4-methyl-5-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[[4-methyl-5-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Reactant of Route 4
Ethyl 2-[[4-methyl-5-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[[4-methyl-5-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Reactant of Route 6
Ethyl 2-[[4-methyl-5-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

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